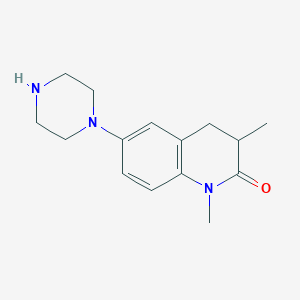
4,4-Dimethyl-2-(methylamino)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-(methylamino)pentan-1-ol is a chemical compound with the molecular formula C8H19NO. It is a derivative of pentanol and contains both a methylamino group and a hydroxyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol typically involves the reaction of 4,4-dimethyl-2-pentanone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-(methylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-dimethyl-2-pentanone, while reduction could produce various amines or alcohols.
Applications De Recherche Scientifique
4,4-Dimethyl-2-(methylamino)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical drugs.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-2-(methylamino)pentan-1-ol exerts its effects involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2-pentanone: Lacks the methylamino group, making it less reactive in certain types of reactions.
2-Methyl-2-pentanol: Contains a different arrangement of functional groups, leading to different chemical properties.
4,4-Dimethyl-2-(ethylamino)pentan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
4,4-Dimethyl-2-(methylamino)pentan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
4,4-dimethyl-2-(methylamino)pentan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)5-7(6-10)9-4/h7,9-10H,5-6H2,1-4H3 |
Clé InChI |
DMGLTEWVNWMGSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(CO)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


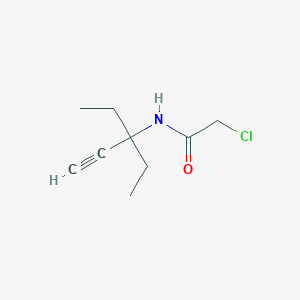
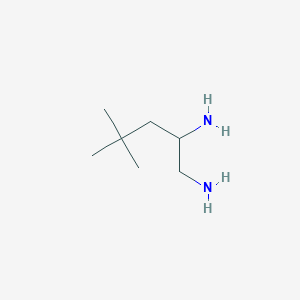
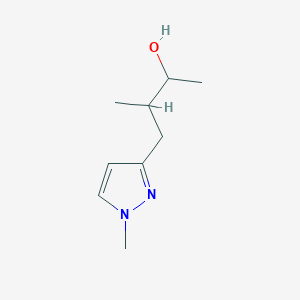
![3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid](/img/structure/B13244221.png)
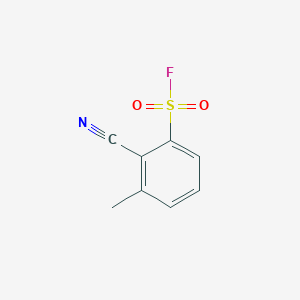
![tert-Butyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13244230.png)
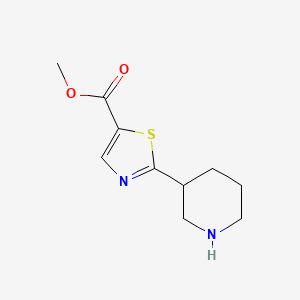
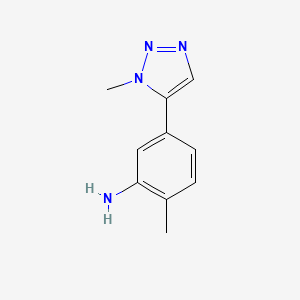

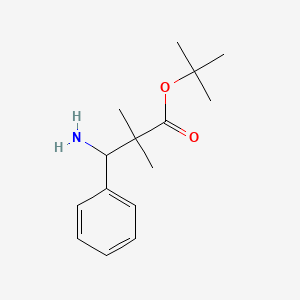
![1-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13244272.png)
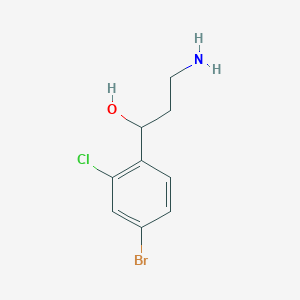
![N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13244284.png)
